2,6-Di-tert-butyl-N,N,4-trimethylaniline
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Overview
Description
2,6-Di-tert-butyl-N,N,4-trimethylaniline is an organic compound characterized by the presence of bulky tert-butyl groups and a trimethylated aniline structure. This compound is known for its steric hindrance, which influences its reactivity and applications in various fields.
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-N,N,4-trimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Di-tert-butyl-N,N,4-trimethylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-N,N,4-trimethylaniline finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding mechanisms.
Medicine: Research has explored its potential as an antioxidant and its role in drug development for neuroprotective agents.
Industry: It is employed as an additive in lubricants and fuels to enhance stability and prevent oxidation.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-N,N,4-trimethylaniline involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups prevent close contact with reactive species, thereby stabilizing the compound and its derivatives. This property is particularly useful in preventing oxidative degradation and enhancing the longevity of materials .
Comparison with Similar Compounds
2,6-Di-tert-butyl-N,N,4-trimethylaniline can be compared with other similar compounds such as:
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,4,6-Tri-tert-butyl-N-methylaniline: Another sterically hindered amine, used in the synthesis of complex organic molecules and as a stabilizer.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and cosmetic industries.
Each of these compounds shares the characteristic bulky tert-butyl groups, which confer stability and resistance to oxidative degradation. this compound is unique in its specific applications in medicinal chemistry and enzyme studies due to its trimethylated aniline structure .
Properties
CAS No. |
116549-27-0 |
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Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-N,N,4-trimethylaniline |
InChI |
InChI=1S/C17H29N/c1-12-10-13(16(2,3)4)15(18(8)9)14(11-12)17(5,6)7/h10-11H,1-9H3 |
InChI Key |
NCBIMZZCAFUDAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)N(C)C)C(C)(C)C |
Origin of Product |
United States |
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